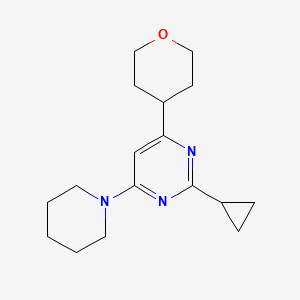![molecular formula C15H17F3N4 B15113670 7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15113670.png)
7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a complex organic compound characterized by its unique triazolopyrazine core structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine typically involves multi-step organic reactions. The initial step often includes the formation of the triazolopyrazine core, followed by the introduction of the 2,5-dimethylphenyl and trifluoromethyl groups. Common reagents used in these reactions include various halogenated intermediates and metal catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific conditions required for each step of the synthesis. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Common in modifying the phenyl or trifluoromethyl groups.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s trifluoromethyl group is particularly important in enhancing its binding affinity and stability.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: Another compound with fluorinated phenyl groups, used in high-performance polymers.
Various PFAS Compounds: Known for their stability and use in industrial applications.
Uniqueness
What sets 7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine apart is its unique triazolopyrazine core combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various advanced applications.
Propiedades
Fórmula molecular |
C15H17F3N4 |
|---|---|
Peso molecular |
310.32 g/mol |
Nombre IUPAC |
7-[(2,5-dimethylphenyl)methyl]-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C15H17F3N4/c1-10-3-4-11(2)12(7-10)8-21-5-6-22-13(9-21)19-20-14(22)15(16,17)18/h3-4,7H,5-6,8-9H2,1-2H3 |
Clave InChI |
DHAXHYUTFZQQDD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)CN2CCN3C(=NN=C3C(F)(F)F)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113590.png)
![5-Ethyl-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine](/img/structure/B15113592.png)

![2-[5-(3-Fluoropyridine-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B15113596.png)
![1-(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15113604.png)
![4-[(4-Bromophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15113615.png)
![4-Cyclopropyl-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine](/img/structure/B15113623.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)pyrrolidin-3-yl]-N-methylacetamide](/img/structure/B15113629.png)
![5-bromo-3-fluoro-N-[(oxolan-3-yl)methyl]pyridin-2-amine](/img/structure/B15113637.png)
![1-(difluoromethyl)-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15113641.png)
![8-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B15113644.png)
![4-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-2-carboxamide](/img/structure/B15113663.png)
![1-(1-isopropyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B15113672.png)
![6-{4-[4-Methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B15113679.png)
